Methanophenazine -

Methanophenazine

Catalog Number: EVT-1566873
CAS Number:
Molecular Formula: C37H50N2O
Molecular Weight: 538.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Methanophenazine is a member of phenazines.
Overview

Methanophenazine is a naturally occurring compound primarily found in methanogenic archaea, functioning as an essential electron carrier in the process of methanogenesis. Its structure features a tricyclic ring phenazine head group linked to a prenyl tail via an ether bond. This unique configuration allows methanophenazine to facilitate electron transport during the conversion of carbon dioxide and other substrates into methane, playing a vital role in anaerobic respiration.

Source

Methanophenazine is predominantly isolated from methanogenic microorganisms such as Methanosarcina acetivorans and Methanococcus maripaludis. These organisms utilize methanophenazine in their metabolic pathways, particularly in the reduction of carbon compounds to methane under anaerobic conditions .

Classification

Chemically, methanophenazine belongs to the class of phenazines, which are nitrogen-containing heterocycles. It is classified as a cofactor due to its role in electron transport and redox reactions within microbial cells .

Synthesis Analysis

Methods

The synthesis of methanophenazine can be achieved through both natural extraction and synthetic routes. Natural extraction involves isolating the compound from cultured methanogenic cells, while synthetic methods focus on constructing the molecule from simpler precursors.

  1. Natural Extraction:
    • Cells are harvested and lyophilized.
    • The dried biomass is subjected to multiple extractions using organic solvents like isooctane.
    • Purification is typically performed using high-performance liquid chromatography (HPLC) to isolate methanophenazine from other cellular components .
  2. Synthetic Methods:
    • A notable synthetic route involves starting from 2-hydroxyphenazine, which is reacted with farnesyl acetone and ethyl (R)-3-methylglutarate to yield (S)-methanophenazine .
    • The synthesis requires careful control of reaction conditions to ensure the correct stereochemistry and yield.

Technical Details

The extraction process utilizes specific HPLC conditions, including gradient elution profiles and detection wavelengths tailored for phenazine derivatives. For instance, a LiChroCART column with a mobile phase gradient is employed to achieve effective separation .

Molecular Structure Analysis

Structure

The molecular structure of methanophenazine consists of:

  • A tricyclic phenazine core, which is responsible for its redox properties.
  • A prenyl side chain, enhancing its hydrophobic characteristics and facilitating membrane integration.

Data

  • Molecular formula: C17_{17}H18_{18}N2_2
  • Molecular weight: Approximately 266.34 g/mol
  • Structural representation shows the phenazine ring system with the prenyl tail extending outward, optimizing its interaction with membrane proteins involved in electron transport .
Chemical Reactions Analysis

Reactions

Methanophenazine participates in several key biochemical reactions:

  • Reduction Reactions: It acts as an electron carrier, accepting electrons during the oxidation of reduced coenzymes like F420H2_2.
  • Oxidation Reactions: Reduced methanophenazine donates electrons to terminal oxidoreductases involved in methane production.

Technical Details

The electron transfer mechanism involves the reduction of coenzyme M-disulfide (CoM-S-S-CoB) by reduced methanophenazine, facilitating proton translocation across the membrane. This process is akin to mechanisms observed in quinone-mediated electron transport systems .

Mechanism of Action

Process

The mechanism by which methanophenazine operates involves:

  1. Electron Acceptance: Methanophenazine accepts electrons from reduced cofactors during metabolic reactions.
  2. Electron Transfer: The reduced form transfers these electrons to various terminal oxidases or reductases.
  3. Proton Translocation: This electron transfer results in proton movement across the cell membrane, contributing to an electrochemical gradient essential for ATP synthesis.

Data

Research indicates that methanophenazine's efficiency in electron transport can significantly enhance methane production rates in industrial applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a dark-colored solid or oil depending on purity.
  • Solubility: Soluble in organic solvents such as ethanol and dimethylformamide but insoluble in water.

Chemical Properties

  • Stability: Methanophenazine is sensitive to light; thus, it should be handled under anaerobic conditions away from direct light exposure.
  • Reactivity: Participates readily in redox reactions due to its phenazine structure, making it an effective electron carrier.

Relevant analyses have shown that variations in its structural components can influence its reactivity and efficiency as an electron carrier .

Applications

Methanophenazine has several significant scientific uses:

  • Biotechnology: It is being explored for enhancing methane production in biogas reactors through improved electron transport mechanisms.
  • Microbial Fuel Cells: Its role as an electron mediator makes it valuable for developing bioelectrochemical systems aimed at renewable energy production.
  • Research Tool: Methanophenazine serves as a model compound for studying electron transfer processes in anaerobic microorganisms .
Chemical Structure and Physicochemical Properties of Methanophenazine

Molecular Composition and Isoprenoid Side Chain Architecture

Methanophenazine (MPh) is a structurally unique electron carrier exclusive to Methanosarcina species and other methanogenic archaea. Its molecular formula is C₃₇H₅₀N₂O, with a molar mass of 538.820 g·mol⁻¹ [1]. The molecule comprises two distinct domains:

  • Phenazine Headgroup: A 2-hydroxyphenazine moiety serving as the redox-active center, enabling reversible electron transfer.
  • Polyisoprenoid Tail: A C₃₅ pentaprenyl side chain (C₅H₈)₇ linked via an ether bridge (–O–) at the 2-position of the phenazine ring [3] [5].

The pentaprenyl tail exhibits species-dependent saturation patterns. Methanosarcina mazei and M. acetivorans possess tails with two saturated isoprene units, while M. barkeri features only one saturated unit, increasing its hydrophobicity [9]. This architecture renders MPh highly lipophilic, facilitating its embedding in cytoplasmic membranes and restricting mobility to the lipid bilayer—essential for its role as a membrane-soluble electron shuttle.

Table 1: Structural Features of Methanophenazine

ComponentChemical FeatureFunctional Role
Headgroup2-hydroxyphenazine derivativeRedox-active center (electron acceptance/donation)
LinkageEther bridge (–O–)Connects headgroup to tail
TailC₃₅ pentaprenyl chain (5 isoprene units)Membrane anchoring; modulates hydrophobicity
VariabilitySaturation patterns in isoprene unitsSpecies-specific adaptation (e.g., M. barkeri vs. M. acetivorans)

Spectroscopic Characterization: NMR, Mass Spectrometry, and UV-Vis Analysis

Nuclear Magnetic Resonance (NMR):1H and 13C NMR analyses in C₆D₆ or CD₃OD solvents confirm MPh’s structure. Key signals include:

  • Aromatic protons (phenazine ring): δ 7.5–9.0 ppm (1H NMR)
  • Alkyl chain protons (prenyl tail): δ 1.0–2.5 ppm (1H NMR)
  • Ether linkage carbon: δ 70–80 ppm (13C NMR) [3] [5].

Mass Spectrometry:Electron impact high-resolution mass spectrometry (EI-HRMS) shows a molecular ion peak at m/z 538.820 [M⁺], consistent with C₃₇H₅₀N₂O. Fragmentation patterns reveal cleavage at the ether bond, yielding ions characteristic of the phenazine headgroup (m/z 196) and polyisoprenoid tail [3] [8].

UV-Vis Spectroscopy:

  • Oxidized MPh: Absorbance maximum at 425 nm (ε = 2.3 mM⁻¹ cm⁻¹) in ethanol/acetic acid.
  • Reduced MPh: Loss of the 425 nm peak upon reduction with H₂/PtO₂, confirming the phenazine ring’s role in redox cycling [3].

Table 2: Spectroscopic Signatures of Methanophenazine

TechniqueKey Signals/PeaksInterpretation
¹H NMRδ 7.5–9.0 ppm (aromatic H); δ 1.0–2.5 ppm (alkyl H)Confirms aromatic headgroup and aliphatic tail
¹³C NMRδ 70–80 ppm (ether C)Verifies ether linkage
EI-HRMSm/z 538.820 [M⁺]; m/z 196 [phenazine⁺]Validates molecular mass and fragmentation
UV-Visλₘₐₓ = 425 nm (oxidized)Indicates π→π* transitions in phenazine

Redox Potential and Thermodynamic Stability in Anaerobic Environments

Methanophenazine operates at a standard redox potential (E°') of ∼−150 mV vs. SHE, significantly lower than bacterial quinones (e.g., ubiquinone, E°' = +100 mV) [6] [9]. This low potential enables MPh to:

  • Accept electrons from highly reducing methanogenic enzymes (e.g., F₄₂₀H₂ dehydrogenase, E°' = −360 mV).
  • Donate electrons to the heterodisulfide reductase (Hdr) system, which reduces CoB-S-S-CoM (E°' = −140 mV) [6].

Thermodynamic stability in anaerobic environments is ensured by:

  • Kinetic Inertness: The ether linkage prevents hydrolytic cleavage under anoxic, aqueous conditions.
  • Lyapunov Function Analysis: MPh’s electron transfer reactions exhibit asymptotic stability (ΔG < 0), minimizing energy dissipation even at finite reaction rates [7].
  • Membrane Quantization: In M. acetivorans, MPh reaches concentrations (∼186 nmol/g dry weight) that optimize electron tunneling efficiency, behaving like a "conductive metal sheet" [3] [9].

Comparative Analysis with Ubiquinones and Menaquinones

Methanophenazine shares functional parallels with respiratory quinones but exhibits critical structural and thermodynamic differences:

  • Redox Potential:
  • MPh: −150 mV
  • Ubiquinone (UQ): +110 mV
  • Menaquinone (MK): −80 mV [6] [10].MPh’s lower potential suits the highly reducing methanogenesis pathway.
  • Structural Motifs:
  • Headgroup: MPh uses a phenazine, while UQ/MK feature benzoquinone or naphthoquinone rings.
  • Linkage: MPh’s ether bridge contrasts with UQ/MK’s methyl or isoprenoid bonds.
  • Solubility: MPh is strictly membrane-embedded due to extreme hydrophobicity, whereas some quinones (e.g., UQ₁₀) exhibit limited aqueous solubility [4] [10].
  • Bioenergetic Roles:
  • MPh transfers electrons between F₄₂₀H₂ dehydrogenase and heterodisulfide reductase, driving proton translocation via a "Q-loop" mechanism analogous to bacterial cytochrome bc₁ complexes [10].
  • Unlike quinones, MPh is exclusively involved in low-energy-yield pathways (e.g., acetoclastic methanogenesis generates ≤1 ATP per reaction) [9].

Table 3: Comparative Features of Respiratory Electron Carriers

PropertyMethanophenazineUbiquinone (UQ)Menaquinone (MK)
Core Structure2-hydroxyphenazineBenzoquinoneNaphthoquinone
Side ChainPentaprenyl (C₃₅; ether-linked)Isoprenoid (C₅₀; methyl-linked)Isoprenoid (C₃₅/C₄₀; methyl-linked)
Redox Potential≈ −150 mV≈ +110 mV≈ −80 mV
OrganismsMethanosarcina spp.Aerobic bacteria, mitochondriaAnaerobic bacteria
Primary FunctionMethanogenic electron transportAerobic respirationAnaerobic respiration
  • Methanophenazine
  • Ubiquinone
  • Menaquinone
  • Coenzyme F₄₂₀
  • Heterodisulfide (CoB-S-S-CoM)
  • 2-hydroxyphenazine

Properties

Product Name

Methanophenazine

IUPAC Name

2-[(6E,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenoxy]phenazine

Molecular Formula

C37H50N2O

Molecular Weight

538.8 g/mol

InChI

InChI=1S/C37H50N2O/c1-28(2)13-9-14-29(3)15-10-16-30(4)17-11-18-31(5)19-12-20-32(6)25-26-40-33-23-24-36-37(27-33)39-35-22-8-7-21-34(35)38-36/h7-8,13,15,17,19,21-24,27,32H,9-12,14,16,18,20,25-26H2,1-6H3/b29-15+,30-17+,31-19+

InChI Key

VRHMBACMYZITGD-QAAQOENVSA-N

SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOC1=CC2=NC3=CC=CC=C3N=C2C=C1

Synonyms

methanophenazine

Canonical SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOC1=CC2=NC3=CC=CC=C3N=C2C=C1

Isomeric SMILES

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOC1=CC2=NC3=CC=CC=C3N=C2C=C1

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